(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
N-Butyl 3-borono-4-fluorobenzamide
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often involving the formation of reversible covalent bonds with proteins, particularly enzymes
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols in biological systems, which can lead to the inhibition or modulation of target proteins . The fluorophenyl group may also contribute to the compound’s interactions with its targets .
Biochemical Pathways
Boronic acids and their derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds . The presence of diols in the environment can also influence the compound’s activity .
Properties
IUPAC Name |
[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCRSIAYLGXFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660246 | |
Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-50-6 | |
Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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